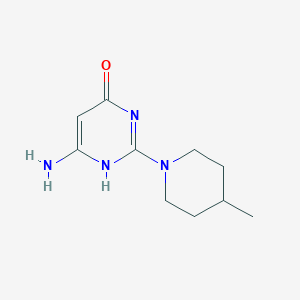
4,4'-Diacetoxystilbene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Diacetoxystilbene is an organic compound with the molecular formula C18H16O4. It is a derivative of stilbene, characterized by the presence of acetoxy groups at the 4 and 4’ positions on the phenyl rings. This compound is known for its applications in organic synthesis and as an intermediate in the production of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,4’-Diacetoxystilbene can be synthesized through various methods. One common approach involves the acetylation of 4,4’-dihydroxystilbene using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding 4,4’-Diacetoxystilbene as the primary product.
Industrial Production Methods: In an industrial setting, the production of 4,4’-Diacetoxystilbene may involve large-scale acetylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4,4’-Diacetoxystilbene.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Diacetoxystilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert 4,4’-Diacetoxystilbene to its corresponding dihydro derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Compounds with substituted functional groups replacing the acetoxy groups.
Applications De Recherche Scientifique
4,4’-Diacetoxystilbene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to other biologically active stilbenes.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,4’-Diacetoxystilbene involves its interaction with specific molecular targets. The acetoxy groups can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and modulation of cellular signaling.
Comparaison Avec Des Composés Similaires
4,4’-Dihydroxystilbene: The precursor to 4,4’-Diacetoxystilbene, differing by the presence of hydroxyl groups instead of acetoxy groups.
4,4’-Dimethoxystilbene: Another derivative of stilbene with methoxy groups at the 4 and 4’ positions.
Comparison: 4,4’-Diacetoxystilbene is unique due to its acetoxy functional groups, which confer distinct chemical reactivity and biological activity compared to its hydroxyl and methoxy counterparts. The acetoxy groups enhance its solubility in organic solvents and influence its interactions with biological targets, making it a valuable compound in various research applications.
Propriétés
Numéro CAS |
63449-52-5 |
|---|---|
Formule moléculaire |
C18H16O4 |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
[4-[2-(4-acetyloxyphenyl)ethenyl]phenyl] acetate |
InChI |
InChI=1S/C18H16O4/c1-13(19)21-17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)22-14(2)20/h3-12H,1-2H3 |
Clé InChI |
PJNPBRIHJXMRDS-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC(=O)C |
SMILES isomérique |
CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC(=O)C |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-(benzo[d]thiazol-2-yl)benzoate](/img/structure/B7824713.png)
![(2E)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide](/img/structure/B7824719.png)


![3-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B7824739.png)


![1-{[(3-Nitrophenyl)methane]sulfonyl}piperidine](/img/structure/B7824759.png)



![Ethyl [(pentachlorophenyl)sulfanyl]acetate](/img/structure/B7824784.png)


